molecular formula C18H11N3 B14332013 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile CAS No. 101341-02-0

4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile

Cat. No.: B14332013
CAS No.: 101341-02-0
M. Wt: 269.3 g/mol
InChI Key: ATTVJCICCUBYQF-UHFFFAOYSA-N
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Description

4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring and the cyanophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-yl)benzonitrile: This compound is structurally similar but lacks the cyanophenyl group.

    4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Another similar compound with methyl substitutions on the pyrrole ring.

Uniqueness

4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is unique due to the presence of both the cyanophenyl group and the pyrrole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be achievable with other similar compounds .

Properties

CAS No.

101341-02-0

Molecular Formula

C18H11N3

Molecular Weight

269.3 g/mol

IUPAC Name

4-[1-(4-cyanophenyl)pyrrol-3-yl]benzonitrile

InChI

InChI=1S/C18H11N3/c19-11-14-1-5-16(6-2-14)17-9-10-21(13-17)18-7-3-15(12-20)4-8-18/h1-10,13H

InChI Key

ATTVJCICCUBYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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